5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488282
InChI: InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C14H15NO6
Molecular Weight: 293.27 g/mol

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20488282

Molecular Formula: C14H15NO6

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid -

Specification

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
IUPAC Name 5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17)
Standard InChI Key RZAYKFKKRHJIKQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 3-position with a 3,4,5-trimethoxyphenyl group and at the 4-position with a carboxylic acid moiety. The 5-methyl group on the isoxazole ring contributes to steric stabilization, while the trimethoxyphenyl substituent enhances lipophilicity, potentially influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1017112-56-9
Molecular FormulaC₁₄H₁₅NO₆
Molecular Weight293.27 g/mol
XLogP3 (Predicted)1.7
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors7 (3 methoxy O, 2 ring O/N, COOH)

Data derived from crystallographic and computational analyses indicate that the 3,4,5-trimethoxy substitution pattern creates a planar aromatic system that may facilitate π-π stacking interactions with biological targets . The carboxylic acid group at position 4 enables salt formation or esterification, offering routes for prodrug development .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is documented in the literature, analogous isoxazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Combining hydroxylamine derivatives with β-diketones or β-keto esters under acidic conditions .

  • Nucleophilic Acyl Substitution: As demonstrated in the synthesis of 5-methylisoxazole-4-carbonyl chloride intermediates, which react with amines to form amides . For example, WO2003042193A1 details a process where 5-methylisoxazole-4-carbonyl chloride reacts with para-trifluoromethylaniline in toluene under nitrogen, yielding high-purity amide derivatives .

Process Optimization

Key advancements in isoxazole synthesis include:

  • Byproduct Minimization: Optimized reaction conditions reduce the formation of ethyl-3-methylisoxazole-4-carboxylate impurities to ≤0.1% .

  • Solvent Selection: Non-polar solvents like toluene improve yield (up to 95%) compared to THF or DMF .

  • Temperature Control: Maintaining temperatures between 0–4°C during acyl chloride formation prevents decomposition .

Immunomodulatory and Biological Activities

Immunosuppressive Effects

Structurally related isoxazoles, such as 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide, exhibit dose-dependent immunosuppression by:

  • Inhibiting phytohemagglutinin-induced PBMC proliferation (IC₅₀: 12–45 μM) .

  • Suppressing TNF-α production in human whole blood cultures (75% reduction at 50 μM) .

  • Modulating NF-κB and p38 MAPK signaling pathways, critical in inflammatory responses .

Table 2: Comparative Bioactivity of Selected Isoxazole Derivatives

CompoundTargetActivity (IC₅₀/EC₅₀)
VGX-1027TNF-α Production0.8 μM
5-Amino-3-methyl-4-carbohydrazidePBMC Proliferation12 μM
RM-11CD4+ T-Cell Recruitment45% Increase

Mechanistic Insights and Structure-Activity Relationships

Electronic Effects

Quantum-chemical analyses (B3LYP/6-31G(d,p)) reveal that:

  • The HOMO (-6.8 eV) localizes on the isoxazole ring, facilitating electron-donor interactions with biological targets .

  • Methoxy substituents increase electron density at the phenyl ring’s para position, enhancing binding to hydrophobic enzyme pockets .

Steric Considerations

Molecular docking studies suggest that the 3,4,5-trimethoxy substitution optimally fills a 12 ų cavity in cyclooxygenase-2, explaining its superior inhibitory activity compared to ortho-substituted analogs .

Therapeutic Applications and Future Directions

Autoimmune Diseases

Preclinical data support potential use in:

  • Rheumatoid Arthritis: Suppression of collagen-induced arthritis in mice (ED₅₀: 15 mg/kg) .

  • Inflammatory Bowel Disease: Protection against experimental colitis via FAAH inhibition .

Oncology Adjuncts

Immunostimulatory analogs like R-13 enhance CD8+ T-cell infiltration in tumor models, suggesting utility in checkpoint inhibitor combination therapies .

Synthetic Challenges

Areas requiring further research include:

  • Scalable Synthesis: Developing continuous flow processes to replace batch reactions .

  • Prodrug Formulations: Esterifying the carboxylic acid to improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator